N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a propyl group and a thienyl group that is further substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, 5-fluoro-2-thiophenemethanol, is synthesized through the fluorination of 2-thiophenemethanol.
Coupling Reaction: The thienyl intermediate is then coupled with 1-propyl-1H-pyrazol-4-amine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the thienyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thienyl derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It is used as a probe to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine
- N-[(5-bromo-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine
- N-[(5-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine
Uniqueness
N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity compared to its chloro, bromo, and methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15ClFN3S |
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Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-2-5-15-8-9(6-14-15)13-7-10-3-4-11(12)16-10;/h3-4,6,8,13H,2,5,7H2,1H3;1H |
InChI Key |
AWKOELIJHOKGOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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